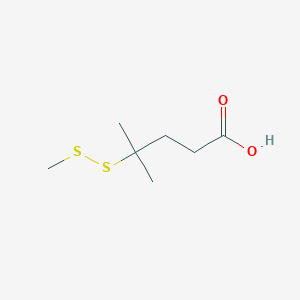

4-Methyl-4-(methyldisulfanyl)pentanoic acid

Vue d'ensemble

Description

4-Methyl-4-(methyldisulfanyl)pentanoic acid is a compound with the molecular formula C7H14O2S2 and a molecular weight of 194.32 . It is used as a cleavable ADC linker in the synthesis of antibody-drug conjugates (ADCs) .

Molecular Structure Analysis

The InChI code for this compound is1S/C7H14O2S2/c1-7(2,11-10-3)5-4-6(8)9/h4-5H2,1-3H3,(H,8,9) . The canonical SMILES representation is CC(C)(CCC(=O)O)SSC . Physical And Chemical Properties Analysis

This compound has a molecular weight of 194.3 g/mol . It has a topological polar surface area of 87.9 Ų and a complexity of 134 . The compound has one hydrogen bond donor and four hydrogen bond acceptors . It is a liquid at room temperature and should be stored at 4°C, away from moisture and light .Applications De Recherche Scientifique

Chemical Reactions and Synthesis

- Synthesis of Pyrazoles and Isoxazoles: 4-Methyl-4-(methyldisulfanyl)pentanoic acid is involved in the synthesis of pyrazoles and isoxazoles. Baeva et al. (2020) demonstrated the reaction of 3-[(alkylsulfanyl)methyl]pentane-2,4-diones with nicotinic hydrazide in various solvents, resulting in the formation of 4-[(alkylsulfanyl)methyl]-substituted 1-(pyridin-3-yl)carbonyl-1H-pyrazoles and 1-acyl-1H-pyrazoles. Similarly, a study by Baeva et al. (2018) synthesized new 4-[(alkylsulfanyl)methyl]- and 4-[(alkanesulfonyl)methyl]isoxazoles and -1H-pyrazoles through the reaction of 3-[(alkylsulfanyl)methyl]- and 3-[(alkanesulfonyl)methyl]pentane-2,4-diones with hydroxylamine and hydrazine, phenylhydrazine, semicarbazide, or thiosemicarbazide (Baeva et al., 2020) (Baeva et al., 2018).

Industrial Applications

- Production of Methyl Valerate: Methyl valerate, also known as methyl pentanoate, is a product derived from pentanoic acid. It's primarily used as a fragrance in beauty care, soap, and laundry detergents. Chen et al. (2016) presented a process for the manufacture of methyl valerate using a reactive distillation column, showcasing its industrial relevance (Chen et al., 2016).

Biochemical and Medicinal Research

- Antibiotic Synthesis: Kinoshita and Mariyama (1975) synthesized natural 4-amino-3-hydroxy-2-methyl-5-(3-pyridyl)pentanoic acid present in the antibiotic pyridomycin, demonstrating the compound's application in developing antibacterial agents (Kinoshita & Mariyama, 1975).

Catalysis and Chemical Engineering

- Catalytic Hydrogenation and Oxidation: Gong et al. (2011) explored the catalytic hydrogenation and oxidation of levulinic acid, 4-oxo-pentanoic acid, highlighting the compound's role in catalysis. This study demonstrated the conversion of levulinic acid into various useful chemicals, indicating the significance of pentanoic acid derivatives in catalytic processes (Gong et al., 2011).

Mécanisme D'action

Target of Action

4-Methyl-4-(methyldisulfanyl)pentanoic acid is primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of this compound are therefore the antibodies to which it is attached. These antibodies are designed to specifically recognize antigens on the surface of target cells, such as cancer cells .

Mode of Action

The compound acts as a cleavable linker in ADCs . It connects the antibody to the cytotoxic drug and releases the drug once the ADC has bound to the target cell . The cleavable nature of the linker allows for the controlled release of the drug, thereby enhancing the specificity and reducing the side effects of the treatment .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific cytotoxic drug that is attached to the ADC. Generally, the drug is designed to interfere with cell division or other vital processes, leading to cell death .

Result of Action

The result of the action of this compound is the targeted delivery of a cytotoxic drug to specific cells. This can lead to the selective destruction of these cells, while minimizing damage to healthy cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH and enzymatic conditions inside the target cells can affect the cleavage of the linker and the release of the drug . Additionally, factors such as the patient’s immune response and the presence of other medications can also influence the efficacy and stability of the ADC.

Propriétés

IUPAC Name |

4-methyl-4-(methyldisulfanyl)pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2S2/c1-7(2,11-10-3)5-4-6(8)9/h4-5H2,1-3H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYFCEVXCVFNSCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC(=O)O)SSC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40468660 | |

| Record name | 4-methyl-4-(methyldisulfanyl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

796073-55-7 | |

| Record name | 4-methyl-4-(methyldisulfanyl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Chloro-4-[1,2,2-tris(4-chlorophenyl)ethenyl]benzene](/img/structure/B3057273.png)

![[(2-Hydroxyphenyl)sulfanyl]acetic acid](/img/structure/B3057279.png)

![2-{(E)-[(4-nitrophenyl)imino]methyl}phenol](/img/structure/B3057290.png)